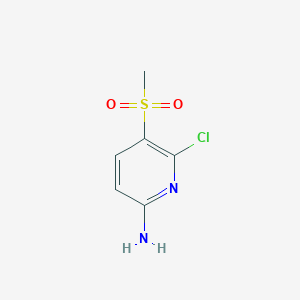![molecular formula C22H35N3O6 B13685116 N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is a compound with the molecular formula C22H35N3O6 and a molecular weight of 437.54 g/mol . It is a derivative of ethanediamine, featuring both carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive amine functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine typically involves the stepwise protection of the amine groups on ethanediamine. The process begins with the protection of one amine group using the Cbz group, followed by the protection of the second amine group with the Boc group.
Protection with Cbz Group: The first amine group of ethanediamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Protection with Boc Group: The second amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of Boc-Protected Aminoethyl Group: The final step involves the reaction of the intermediate with Boc-protected aminoethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Deprotection Reactions: The Cbz and Boc groups can be removed under specific conditions to reveal the free amine groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Used for Cbz deprotection.
Trifluoroacetic Acid: Used for Boc deprotection.
Bases: Such as sodium carbonate and triethylamine, used in protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected ethanediamine derivatives and various substituted products depending on the nucleophiles used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine primarily involves its role as a protected amine. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine groups can participate in various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Cbz-N2-Boc-ethanediamine: Similar structure but lacks the Boc-protected aminoethyl group.
N1-Cbz-N2-Boc-N1-[2-(Fmoc-amino)ethyl]-1,2-ethanediamine: Similar structure but with a different protecting group (Fmoc) on the aminoethyl group.
Uniqueness
N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine is unique due to the presence of both Cbz and Boc protecting groups, along with the Boc-protected aminoethyl group. This combination of protecting groups provides versatility in synthetic applications, allowing for selective deprotection and functionalization .
Eigenschaften
Molekularformel |
C22H35N3O6 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
benzyl N,N-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C22H35N3O6/c1-21(2,3)30-18(26)23-12-14-25(15-13-24-19(27)31-22(4,5)6)20(28)29-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3,(H,23,26)(H,24,27) |
InChI-Schlüssel |
WQQQOGWMNZZDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


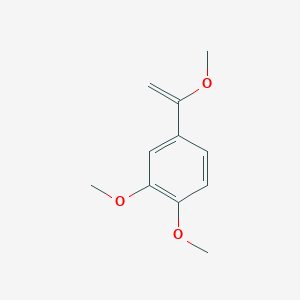
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
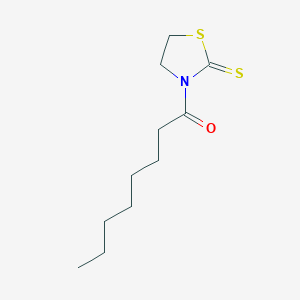
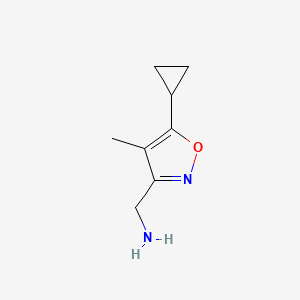
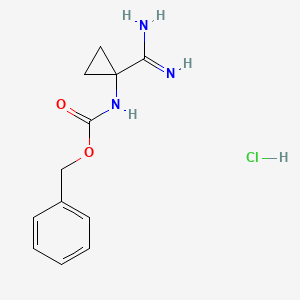
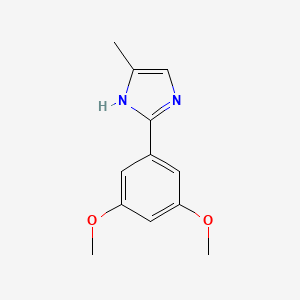
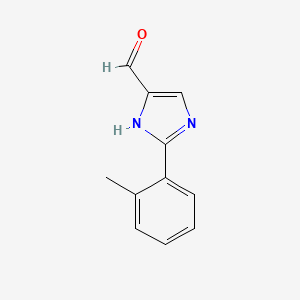
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)

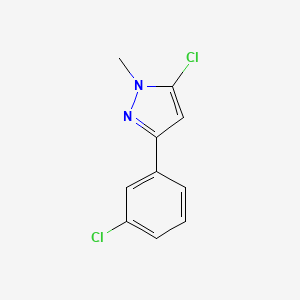
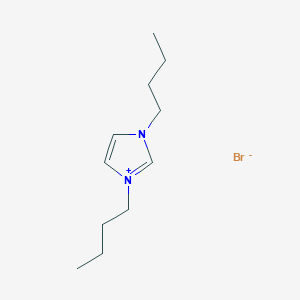
![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
